molecular formula C13H18FNO2S B5605367 N-cycloheptyl-4-fluorobenzenesulfonamide

N-cycloheptyl-4-fluorobenzenesulfonamide

Cat. No.: B5605367
M. Wt: 271.35 g/mol
InChI Key: QWTHGLGLXJYNQU-UHFFFAOYSA-N
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Description

N-Cycloheptyl-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C13H18FNO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a cycloheptyl group and a fluorine atom at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfonamide group and the benzene ring.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or secondary amines.

    Oxidation: Oxidation products may include sulfonic acids or sulfoxides.

    Reduction: Reduction products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields sulfonic acids and amines.

Scientific Research Applications

N-cycloheptyl-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cycloheptyl and fluorobenzene moieties contribute to hydrophobic interactions and binding affinity. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • N-cyclopropyl-4-fluorobenzenesulfonamide
  • N-cyclohexyl-4-fluorobenzenesulfonamide
  • N-cyclooctyl-4-fluorobenzenesulfonamide

Comparison: N-cycloheptyl-4-fluorobenzenesulfonamide is unique due to the presence of the cycloheptyl group, which provides distinct steric and electronic properties compared to other cycloalkyl-substituted analogs. The cycloheptyl group offers a balance between rigidity and flexibility, influencing the compound’s binding affinity and selectivity for molecular targets. Additionally, the fluorine atom at the para position enhances the compound’s stability and reactivity in various chemical reactions.

Properties

IUPAC Name

N-cycloheptyl-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2S/c14-11-7-9-13(10-8-11)18(16,17)15-12-5-3-1-2-4-6-12/h7-10,12,15H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTHGLGLXJYNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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